1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4S/c1-8-6-12(15)17-18(8)13-16-11(7-19-13)9-2-4-10(14)5-3-9/h2-7H,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIMHPDWDNOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorophenacyl bromide with thiourea under Hantzsch thiazole synthesis conditions. The reaction is carried out in ethanol solvent, resulting in the formation of the thiazole ring . The pyrazole ring can be introduced through cyclization reactions involving appropriate precursors such as hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrazole rings allow the compound to bind to active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound is compared to five analogs with variations in substituents and core structures (Table 1).
Table 1: Structural and Physicochemical Comparison
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Fluorine and bromine enhance binding affinity but may reduce solubility.
Thiazole vs. Pyrazole-Only Systems : Thiazole-containing analogs show superior thermal stability (e.g., melting points >200°C vs. ~150°C for pyrazole-only derivatives) .
Substituent Position : 5-Methylpyrazole (target compound) offers better steric compatibility with enzyme active sites than 3-methyl derivatives .
Biological Activity
The compound 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a thiazole ring, a pyrazole ring, and a fluorophenyl group, which contribute to its unique biological properties.
Biological Activity Overview
This compound has been studied for various biological activities including:
- Antimicrobial Properties : Exhibits activity against a range of bacteria and fungi.
- Anticancer Activity : Demonstrated cytotoxic effects on multiple cancer cell lines.
- Enzyme Inhibition : Potential as an inhibitor for various kinases and enzymes.
The mechanism of action involves the interaction of the compound with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies indicate effectiveness against various bacterial strains, although specific IC50 values are not uniformly reported across studies.
Enzyme Inhibition
The compound has been identified as a selective inhibitor of p38 MAP kinase with significant binding affinity, suggesting its potential in treating inflammatory diseases and cancers associated with this pathway .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical settings:
- Study on MCF7 Cells : The compound was administered to MCF7 cells, resulting in notable apoptosis and cell cycle arrest at G0/G1 phase.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use.
Q & A
Basic: What are the key steps and optimized conditions for synthesizing 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of precursors such as thiosemicarbazides with α-haloketones or hydrazine derivatives. Key steps include:
- Thiazole formation : Reacting 4-(4-fluorophenyl)-thiazole-2-carbaldehyde with thiourea derivatives under reflux in ethanol or DMF .
- Pyrazole ring closure : Using hydrazine hydrate in acidic conditions (e.g., acetic acid) at 80–100°C to form the pyrazole core .
- Substituent introduction : Methylation at the pyrazole 5-position via nucleophilic substitution, often requiring catalysts like KCO in DMF .
Optimized conditions emphasize solvent polarity (e.g., DMF for high yields), temperature control (±5°C), and inert atmospheres to prevent side reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) and F NMR signals near -110 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 315.08) and fragmentation patterns indicative of thiazole-pyrazole cleavage .
- IR Spectroscopy : Peaks at 1600–1650 cm confirm C=N stretching in the thiazole ring, while NH stretches (3300–3400 cm^{-1) validate the amine group .
Advanced: How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved during structural validation?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to correlate H-C signals, resolving ambiguities in aromatic regions. For example, HMBC correlations between the thiazole C-2 and pyrazole NH confirm connectivity .
- X-ray Crystallography : Single-crystal studies provide unambiguous bond lengths/angles (e.g., thiazole-pyrazole dihedral angles of 5–10°) and validate tautomeric forms .
- Deuterium Exchange : NH protons disappearing upon DO addition distinguish amine signals from aromatic overlaps .
Advanced: How can computational modeling guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Molecular Docking : Screen analogs against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the 4-fluorophenyl group and steric fit of the methyl substituent .
- QSAR Studies : Correlate electronic parameters (Hammett σ) of substituents with activity. For example, electron-withdrawing groups on the phenyl ring enhance kinase inhibition .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with low RMSD (<2 Å) .
Advanced: What strategies are effective for resolving low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings, optimizing ligand-to-metal ratios (1:2 to 1:4) .
- Solvent Optimization : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce side reactions. Yields improve by 15–20% at 60°C .
- Protecting Groups : Temporarily protect the pyrazole NH with Boc groups to prevent undesired nucleophilic attacks during thiazole formation .
Basic: What purification methods are recommended for isolating high-purity samples?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate thiazole-pyrazole derivatives .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal growth. Purity >98% is achievable with two cycles .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities, with UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize therapeutic potential?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups at the phenyl ring. Bioassays (e.g., IC in cancer cells) reveal fluorine’s role in membrane permeability .
- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole to assess impact on target binding. Triazole analogs show 2-fold higher potency in kinase assays .
- Pharmacophore Mapping : Identify critical moieties (e.g., amine, fluorophenyl) using MOE or Schrödinger. Prioritize analogs retaining these features .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assays) .
- Metabolic Stability Tests : Incubate compounds with liver microsomes to rule out rapid degradation as a cause of variability .
- Epistatic Analysis : Cross-reference activity with genomic datasets (e.g., CRISPR screens) to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
